molecular formula C12H18BNO4S B1511148 (5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid CAS No. 1078151-34-4

(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid

Cat. No. B1511148
CAS RN: 1078151-34-4
M. Wt: 283.16 g/mol
InChI Key: WKKIBDJEOKPAIP-UHFFFAOYSA-N
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Description

“(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid” is a chemical compound with the empirical formula C8H13BN2O4 . It is a boronic acid derivative and is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a boronic acid group and a tert-butoxycarbonyl group . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of the boronic acid group. For example, it can participate in Suzuki-Miyaura coupling reactions . Additionally, it can undergo protodeboronation, a process that involves the removal of the boronic acid group .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 157-161 °C . It is stored at a temperature of 2-8°C . The solubility of this compound in common organic solvents such as ethanol, DMF, and dichloromethane is good .

Safety and Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It should be handled with appropriate personal protective equipment, including lab gloves, safety glasses, and protective clothing .

Future Directions

The future directions for this compound could involve further development of its synthesis methods, exploration of its potential uses in organic synthesis, and investigation of its properties and reactivity. As it is a boronic acid derivative, it could potentially be used in the development of new pharmaceuticals, agrochemicals, and dyes .

properties

IUPAC Name

[5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4S/c1-12(2,3)18-11(15)14-5-4-9-8(7-14)6-10(19-9)13(16)17/h6,16-17H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKIBDJEOKPAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)CCN(C2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744116
Record name [5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid

CAS RN

1078151-34-4
Record name [5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid
Reactant of Route 2
(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid
Reactant of Route 3
(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid
Reactant of Route 4
(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid
Reactant of Route 5
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Reactant of Route 5
(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid

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